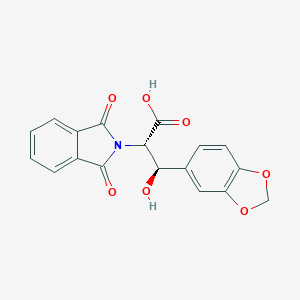

1,3-Benzodioxole-N-phthalimido DL-threo-Droxidopa

Descripción

BenchChem offers high-quality 1,3-Benzodioxole-N-phthalimido DL-threo-Droxidopa suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-Benzodioxole-N-phthalimido DL-threo-Droxidopa including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

(2S,3R)-3-(1,3-benzodioxol-5-yl)-2-(1,3-dioxoisoindol-2-yl)-3-hydroxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13NO7/c20-15(9-5-6-12-13(7-9)26-8-25-12)14(18(23)24)19-16(21)10-3-1-2-4-11(10)17(19)22/h1-7,14-15,20H,8H2,(H,23,24)/t14-,15+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMFOCUAXRJOPCJ-LSDHHAIUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C(C(C(=O)O)N3C(=O)C4=CC=CC=C4C3=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1OC2=C(O1)C=C(C=C2)[C@H]([C@@H](C(=O)O)N3C(=O)C4=CC=CC=C4C3=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

chemical and physical properties of 1,3-Benzodioxole-N-phthalimido DL-threo-Droxidopa

An In-depth Technical Guide to 1,3-Benzodioxole-N-phthalimido DL-threo-Droxidopa

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This guide provides a comprehensive technical analysis of 1,3-Benzodioxole-N-phthalimido DL-threo-Droxidopa, a protected derivative of the synthetic amino acid pro-drug, Droxidopa. Droxidopa (L-threo-dihydroxyphenylserine) serves as a crucial precursor to the neurotransmitter norepinephrine and is used clinically to treat neurogenic orthostatic hypotension.[1][2] The derivatization of Droxidopa by converting its primary amine and catechol functionalities into N-phthalimido and 1,3-benzodioxole groups, respectively, represents a common strategy in medicinal chemistry. This modification is typically employed to protect these reactive sites during multi-step syntheses of more complex analogues or to modulate the molecule's physicochemical properties, such as lipophilicity and metabolic stability.

As this specific derivative is a novel chemical entity not described in current literature, this whitepaper synthesizes information from foundational chemical principles and data on its constituent moieties. We will delineate its molecular structure, predict its core physicochemical properties in contrast to its parent compound, propose a viable synthetic pathway, and outline its expected spectroscopic signature. Furthermore, we provide standardized, field-proven protocols for the empirical validation of these properties, ensuring this guide serves as a practical tool for researchers in drug discovery and development.

Molecular Structure and Stereochemistry

The defining characteristic of Droxidopa is its specific stereochemistry, which is essential for its biological activity. The target compound retains the core threo configuration of the parent molecule while incorporating two key functional group modifications.

-

Parent Compound: DL-threo-Droxidopa: This compound is a racemic mixture of D- and L-threo-3-(3,4-dihydroxyphenyl)serine. It possesses four key functional groups: a carboxylic acid, a primary amine, a benzylic hydroxyl group, and a catechol ring.[3][4]

-

Target Derivative: The derivative is formed by:

-

N-Phthalimido Formation: The primary amine is converted into a phthalimide group. This transformation removes the basicity of the nitrogen and adds a bulky, planar, and non-polar aromatic system. Phthalimides are classic protecting groups for primary amines.[5]

-

1,3-Benzodioxole Formation: The two hydroxyl groups of the catechol ring are bridged by a methylene group, forming a 1,3-benzodioxole (or methylenedioxyphenyl) ring system. This removes the acidic phenolic protons and is a standard method for protecting catechols.[6][7]

-

The resulting structure is a significantly more lipophilic and chemically robust molecule, ideally suited as a synthetic intermediate.

Caption: Chemical structures of the parent compound and its derivative.

Predicted Physicochemical Properties

The conversion of Droxidopa's polar functional groups into non-polar protecting groups is expected to dramatically alter its physical properties. The following table contrasts the known properties of the parent compound with the predicted properties of the derivative.

| Property | DL-threo-Droxidopa | 1,3-Benzodioxole-N-phthalimido DL-threo-Droxidopa (Predicted) | Rationale for Prediction |

| Molecular Formula | C₉H₁₁NO₅[3][4] | C₁₈H₁₃NO₆ | Addition of C₈H₄O₂ (phthaloyl) and CH₂ (methylene bridge) minus H₂ (from amine) and H₂ (from catechol). |

| Molar Mass | 213.19 g/mol [3][4] | 339.30 g/mol | Sum of atomic weights for the new molecular formula. |

| Appearance | White to Off-White Solid[2][8] | White to off-white crystalline solid. | Expected for a pure, polycyclic aromatic organic compound. |

| Aqueous Solubility | Soluble in water[8] | Insoluble to very poorly soluble. | The large, non-polar phthalimide and benzodioxole moieties drastically increase hydrophobicity, overcoming the polarity of the carboxylic acid. |

| Organic Solubility | Soluble in ethanol[8] | Soluble in DCM, Chloroform, Ethyl Acetate, DMSO. | "Like dissolves like" principle; the non-polar nature of the derivative favors solubility in common organic solvents. |

| Melting Point | ~232-235°C (decomposes)[2] | A sharp, defined melting point is expected, likely < 200°C. | The derivative is a stable molecule without the easily oxidized catechol. Pure crystalline solids typically have sharp melting points.[9] |

| Lipophilicity (XLogP3) | -3.2[3] | > 2.0 | A significant positive shift due to the addition of two aromatic ring systems and the removal of polar H-bond donors (amine, phenols). |

| Acidity/Basicity | Amphoteric (Acidic COOH, phenolic OHs; Basic NH₂) | Acidic. | The basic primary amine and acidic phenolic groups have been protected. The primary remaining ionizable group is the carboxylic acid. |

Proposed Synthetic Pathway

A logical and efficient synthesis of the target derivative from DL-threo-Droxidopa can be envisioned as a two-step protection sequence. The causality for this sequence is to first protect the more reactive catechol system before proceeding to the amination reaction.

-

Step 1: Catechol Protection. The catechol moiety of Droxidopa is reacted with a methylene source, such as methylene bromide (CH₂Br₂) or diiodomethane (CH₂I₂), in the presence of a base (e.g., K₂CO₃ or Cs₂CO₃) and a copper catalyst in a polar aprotic solvent like DMF. This reaction forms the stable 1,3-benzodioxole ring.[10]

-

Step 2: Amine Protection. The resulting intermediate, DL-threo-3-(1,3-benzodioxol-5-yl)serine, is then reacted with phthalic anhydride. Heating this mixture in a high-boiling solvent like glacial acetic acid promotes a condensation reaction, where the primary amine attacks the anhydride followed by dehydration to form the stable phthalimide ring.[11][12]

Caption: Proposed two-step synthesis of the target derivative.

Hypothetical Spectroscopic Profile

The structure of 1,3-Benzodioxole-N-phthalimido DL-threo-Droxidopa would produce a distinct spectroscopic fingerprint, which is critical for its identification and characterization.

-

¹H NMR Spectroscopy:

-

Phthalimide Protons: A characteristic AA'BB' multiplet system would appear in the downfield aromatic region, approximately δ 7.7-7.9 ppm.[13]

-

Benzodioxole Protons: A sharp, diagnostic singlet corresponding to the two equivalent protons of the -O-CH₂-O- bridge would be expected around δ 5.9-6.1 ppm.[14] The aromatic protons on this ring would appear as distinct signals further upfield.

-

Droxidopa Backbone: The signals for the α-CH and β-CH protons would be present, with chemical shifts influenced by the adjacent bulky and electronegative protecting groups.

-

-

¹³C NMR Spectroscopy:

-

Phthalimide Carbons: Two key signals would be the carbonyl carbons of the imide group around δ 167-168 ppm and the aromatic carbons.[13]

-

Benzodioxole Carbon: A signal for the methylene carbon (-O-C H₂-O-) is expected around δ 101-102 ppm.[14]

-

Carboxylic Acid Carbon: The carbonyl carbon of the carboxylic acid would appear around δ 170-175 ppm.

-

-

FT-IR Spectroscopy:

-

The spectrum would be dominated by strong carbonyl absorption bands. The imide C=O stretches are characteristic, with an asymmetric stretch near 1775 cm⁻¹ and a symmetric stretch near 1715 cm⁻¹.[13]

-

The carboxylic acid would show a strong C=O stretch (~1700-1725 cm⁻¹) and a very broad O-H stretch from 2500-3300 cm⁻¹.

-

Crucially, the spectrum would show the absence of the sharp N-H stretching bands of a primary amine and the broad O-H bands of the phenolic groups, which would be prominent in the parent Droxidopa.

-

-

Mass Spectrometry:

-

Molecular Ion: In ESI+ mode, the primary ion observed would be the protonated molecule [M+H]⁺ at m/z 340.07.

-

Key Fragmentation: Tandem MS/MS analysis would likely reveal characteristic neutral losses and fragment ions. A common fragmentation pathway for amino acid derivatives is the loss of the carboxylic acid group (as CO₂ or H₂O + CO).[15][16] Subsequent fragmentation could involve the cleavage of the phthalimide group or fragmentation of the serine backbone.[17]

-

Standardized Experimental Protocols

To empirically verify the predicted physicochemical properties, standardized laboratory procedures must be employed. The following protocols are based on widely accepted and robust methodologies.

Protocol 1: Melting Point Determination (Capillary Method)

This method determines the temperature range over which the solid-to-liquid phase transition occurs, a key indicator of purity.[18]

Methodology:

-

Sample Preparation: Ensure the synthesized compound is thoroughly dried to remove residual solvents. Grind a small amount into a fine powder.[19]

-

Capillary Loading: Tap the open end of a capillary tube into the powder to collect a small amount. Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end, aiming for a sample height of 2-3 mm.[20]

-

Apparatus Setup: Place the loaded capillary tube into the heating block of a digital melting point apparatus.

-

Rapid Determination (Optional): Heat the sample rapidly to get an approximate melting range. This saves time in the subsequent accurate determination.[9]

-

Accurate Determination: Allow the apparatus to cool to at least 20°C below the approximate melting point. Begin heating at a slow, controlled rate (1-2°C per minute).

-

Recording: Record the temperature at which the first droplet of liquid appears (T1) and the temperature at which the last solid crystal melts (T2). The melting point is reported as the range T1-T2. A pure compound will exhibit a sharp range of <2°C.[9]

Protocol 2: Aqueous Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold-standard for determining equilibrium solubility, providing a definitive measure of a compound's solubility in a specific medium at a set temperature.[21][22]

Methodology:

-

System Preparation: Prepare a buffer solution at the desired pH (e.g., pH 7.4 phosphate-buffered saline to simulate physiological conditions).

-

Sample Addition: Add an excess amount of the solid compound to several replicate vials (e.g., 5 mg of compound to 5 mL of buffer). The key is to ensure that undissolved solid remains at equilibrium.[23]

-

Equilibration: Seal the vials and place them in a mechanical shaker or agitator set to a constant temperature (e.g., 37°C). Agitate the samples for a predetermined time (typically 24-48 hours) to ensure equilibrium is reached.[21][23]

-

Phase Separation: After equilibration, remove the vials and allow any remaining solid to settle. To obtain a clear supernatant free of solid particles, centrifuge the samples or filter them through a low-binding filter (e.g., 0.22 µm PVDF).

-

Quantification: Accurately dilute a known volume of the clear supernatant with a suitable solvent. Analyze the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS, against a standard curve of known concentrations.

-

Calculation: The measured concentration of the saturated solution represents the equilibrium solubility of the compound under the tested conditions.

Caption: Workflow for the shake-flask aqueous solubility protocol.

Conclusion

1,3-Benzodioxole-N-phthalimido DL-threo-Droxidopa represents a chemically sound and logical derivative of the pro-drug Droxidopa. Based on established principles of physical organic chemistry, its properties are predicted to be starkly different from its polar parent molecule. It is expected to be a crystalline, lipophilic, and water-insoluble compound with a distinct spectroscopic signature. Its value lies not as a potential therapeutic agent itself, but as a critical, protected intermediate, enabling the synthesis of novel Droxidopa analogues with potentially improved pharmacokinetic profiles or novel biological activities. The synthetic and analytical protocols detailed in this guide provide a robust framework for the practical realization and characterization of this and similar derivatives in a research and development setting.

References

- Benchchem. (n.d.). Physical and chemical characteristics of L-threo-Droxidopa-13C2,15N. Benchchem.

- Chem LibreTexts. (n.d.).

- PharmaCompass. (n.d.). DOPS | Drug Information, Uses, Side Effects, Chemistry. PharmaCompass.com.

- Benchchem. (n.d.). A Comparative Spectroscopic Guide: Chlorendic Imide vs. Phthalimide. Benchchem.

- University of Toronto. (n.d.).

- Sigma-Aldrich. (n.d.). Automated Screening of Aqueous Compound Solubility in Drug Discovery.

- Westlab. (2023, May 8). Measuring the Melting Point.

- Japanese Pharmacopoeia. (n.d.).

- MDPI. (2023, March 10).

- SSERC. (n.d.).

- Organic Chemistry Portal. (n.d.). Phthalimides.

- Bangladesh Journals Online. (2015, August 17). Synthesis, spectroscopic studies of novel N-substituted phthalimides and evaluation of their antibacterial, antioxidant, DNA binding and molecular docking studies.

- Gelpi, E., et al. (n.d.).

- Homsi, A., & Kasideh, A. (2015). Synthesis of some N-phthalimide amino acids derivatives and Evaluation their Biological Activity.

- Wikipedia. (n.d.). 1,3-Benzodioxole.

- ChemicalBook. (2024, November 21). Understanding 1,3-Benzodioxole.

- U.S. EPA. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD.

- Grokipedia. (n.d.). 1,3-Benzodioxole.

- PMC. (n.d.). Harmonizing solubility measurement to lower inter-laboratory variance – progress of consortium of biopharmaceutical tools (CoBiTo) in Japan.

- ResearchGate. (2019, May 23).

- protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility).

- PMC. (n.d.).

- MDPI. (2023, March 10).

- RSC Publishing. (2024, July 19).

- LGC Standards. (n.d.). DL-threo-Droxidopa | CAS 3916-18-5.

- Wikipedia. (n.d.). Droxidopa.

- PMC. (2022, March 23). Synthesis, spectroscopic characterization of novel phthalimides derivatives bearing a 1,2,3-triazole unit and examination as potential SARS-CoV-2 inhibitors via in silico studies.

- World Health Organization (WHO). (n.d.). Annex 4: Protocol to conduct equilibrium solubility experiments.

- Thermo Fisher Scientific. (n.d.). Benzodioxoles.

- PubChem. (n.d.). 1,3-Benzodioxole | C7H6O2 | CID 9229.

- ChemicalBook. (n.d.). DROXIDOPA | 23651-95-8.

- MDPI. (2021, November 18).

- ResearchGate. (n.d.).

- PMC. (2024, February 16). Development of a Python-based electron ionization mass spectrometry amino acid and peptide fragment prediction model.

- Google Patents. (n.d.).

- Oxford Academic. (2016, September 6).

- Journal of the American Chemical Society. (n.d.).

- Chemsrc. (2025, August 23). droxidopa | CAS#:23651-95-8.

- PMC. (n.d.). Contamination of the Norepinephrine Prodrug Droxidopa by Dihydroxyphenylacetaldehyde.

- Google Patents. (n.d.).

- ResearchGate. (2013, May 22). What are the methods to deprotect methylene dioxy group?.

- Google Patents. (n.d.).

- Tokyo Chemical Industry. (n.d.). Droxidopa | 23651-95-8 | TCI Deutschland GmbH.

- Safrole. (n.d.). MDP1P and Methylone. Synthesis Methods and Physico-Chemical Properties.

- Organic Chemistry Portal. (2013, November 11). Functional Group Protection.

Sources

- 1. Droxidopa - Wikipedia [en.wikipedia.org]

- 2. DROXIDOPA | 23651-95-8 [amp.chemicalbook.com]

- 3. DOPS | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 4. DL-threo-Droxidopa | CAS 3916-18-5 | LGC Standards [lgcstandards.com]

- 5. Phthalimides [organic-chemistry.org]

- 6. 1,3-Benzodioxole - Wikipedia [en.wikipedia.org]

- 7. Understanding 1,3-Benzodioxole_Chemicalbook [chemicalbook.com]

- 8. benchchem.com [benchchem.com]

- 9. SSERC | Melting point determination [sserc.org.uk]

- 10. chemistry.mdma.ch [chemistry.mdma.ch]

- 11. sphinxsai.com [sphinxsai.com]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis, spectroscopic characterization of novel phthalimides derivatives bearing a 1,2,3-triazole unit and examination as potential SARS-CoV-2 inhibitors via in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 1,3-Benzodioxole â Grokipedia [grokipedia.com]

- 15. academic.oup.com [academic.oup.com]

- 16. Development of a Python-based electron ionization mass spectrometry amino acid and peptide fragment prediction model - PMC [pmc.ncbi.nlm.nih.gov]

- 17. US5538897A - Use of mass spectrometry fragmentation patterns of peptides to identify amino acid sequences in databases - Google Patents [patents.google.com]

- 18. westlab.com [westlab.com]

- 19. almaaqal.edu.iq [almaaqal.edu.iq]

- 20. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 21. sigmaaldrich.com [sigmaaldrich.com]

- 22. who.int [who.int]

- 23. Harmonizing solubility measurement to lower inter-laboratory variance – progress of consortium of biopharmaceutical tools (CoBiTo) in Japan - PMC [pmc.ncbi.nlm.nih.gov]

mechanism of formation for 1,3-Benzodioxole-N-phthalimido DL-threo-Droxidopa

An In-Depth Technical Guide on the Formation of 1,3-Benzodioxole-N-phthalimido DL-threo-Droxidopa

Executive Summary

Droxidopa (L-threo-3,4-dihydroxyphenylserine) is a crucial synthetic amino acid that functions as a prodrug for the neurotransmitter norepinephrine, used in the management of neurogenic orthostatic hypotension.[1][2][3] Its synthesis is complicated by the presence of multiple reactive functional groups—a catechol and an amino acid moiety—and two chiral centers, which necessitate a carefully planned strategy involving protecting groups and stereochemical control. This guide provides a detailed examination of the mechanism and synthesis of a key intermediate, 1,3-Benzodioxole-N-phthalimido DL-threo-Droxidopa. This doubly-protected compound secures the reactive catechol and amine functionalities, allowing for selective transformations in subsequent synthetic steps. We will explore the causal factors behind the choice of reagents and reaction conditions, present a detailed experimental protocol derived from established industrial processes, and provide visual diagrams to elucidate the reaction pathway.

Introduction: The Synthetic Challenge and Strategic Approach

The synthesis of Droxidopa presents a classic challenge in medicinal chemistry: how to construct a molecule with specific stereochemistry while managing reactive functional groups. The target L-threo isomer is the only biologically active stereoisomer.[4] Therefore, the synthetic route must not only build the carbon skeleton but also effectively control the stereochemical outcome.

The Imperative for Protecting Groups

The structure of Droxidopa contains a catechol ring and a serine side chain. The catechol's hydroxyl groups are sensitive to oxidation, and the amino group of the serine moiety is nucleophilic. To prevent unwanted side reactions during synthesis, these groups must be masked or "protected."

-

Catechol Protection with 1,3-Benzodioxole: The 1,3-benzodioxole (or methylenedioxy) group is an excellent choice for protecting catechols. It is formed by reacting the catechol with a methylene source, creating a stable five-membered ring that is robust to many reaction conditions.[5][6] The synthesis typically starts with 1,3-benzodioxole-5-carbaldehyde (piperonal), which already contains this protecting group, simplifying the overall process.[4][7]

-

Amine Protection with N-Phthalimido: The primary amine of the serine backbone must be protected to prevent it from interfering with other reactions. The phthalimido group is a common and effective protecting group for primary amines. It is robust and can be introduced under mild conditions. Its electron-withdrawing nature and steric bulk can also influence the reactivity and stereoselectivity of nearby reaction centers.[8][9]

The Stereochemical Hurdle: Threo vs. Erythro

Droxidopa has two chiral centers, meaning four possible stereoisomers exist: L-threo, D-threo, L-erythro, and D-erythro. The initial condensation reaction that forms the serine backbone typically produces a mixture of threo and erythro diastereomers. The threo isomer, where the substituents on the chiral carbons are on opposite sides in a Fischer projection, is the desired configuration. The process must therefore favor the formation of the threo diastereomer or allow for its efficient separation.

Mechanism of Formation: A Two-Step Pathway

The formation of 1,3-Benzodioxole-N-phthalimido DL-threo-Droxidopa is achieved through a two-step process starting from piperonal and glycine.

Diagram 1: Overall Synthetic Pathway

Caption: Overview of the two-step synthesis.

Step 1: Base-Catalyzed Condensation of Piperonal and Glycine

The first critical step is the condensation of piperonal with glycine to form (DL)-threo-3-(3,4-methylenedioxyphenyl)serine.[7][10] This reaction is a variation of the aldol condensation.

-

Mechanism: The reaction is typically carried out in the presence of a base, such as sodium hydroxide, in an alcoholic solvent.[4][7] The base deprotonates the α-carbon of glycine, forming a glycinate enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of piperonal. The subsequent workup protonates the resulting alkoxide and the amine, yielding the amino acid product. The reaction conditions, particularly the choice of solvent and base, are optimized to favor the formation of the threo diastereomer over the erythro form.

Diagram 2: Mechanism of Threo-Selective Condensation

Caption: Simplified mechanism of the aldol-type condensation.

-

Causality Behind Experimental Choices:

-

Base: A strong base like NaOH or KOH is required to generate the glycine enolate. The concentration of the base is critical to drive the reaction to completion without promoting side reactions.[7]

-

Solvent: An alcoholic solvent like methanol or ethanol is often used as it can dissolve both the organic aldehyde and the glycine salt.[7]

-

Temperature: The reaction temperature is carefully controlled (e.g., 50-70°C) to balance the reaction rate and selectivity.[7] Higher temperatures can lead to undesired byproducts.

-

Step 2: N-Phthaloylation of the Amino Group

Once the DL-threo serine derivative is formed and isolated, the primary amino group is protected. This is achieved by reacting it with a phthaloylating agent.

-

Mechanism: While phthalic anhydride is a common reagent, patents for Droxidopa synthesis often specify the use of N-carbomethoxy phthalimide in the presence of a mild base like sodium carbonate in water.[4] The amino group of the serine derivative acts as a nucleophile, attacking the carbonyl carbon of the N-carbomethoxy phthalimide. This leads to the formation of the highly stable five-membered phthalimide ring attached to the nitrogen of the amino acid.

-

Causality Behind Experimental Choices:

-

Phthaloylating Agent: N-carbomethoxy phthalimide is particularly effective for this transformation in an aqueous medium.[4] It provides a good balance of reactivity and stability. Other agents like phthalic anhydride could also be used but may require different, non-aqueous conditions.[7]

-

Base (Na₂CO₃): A mild base like sodium carbonate is used to deprotonate the ammonium group of the amino acid, rendering the nitrogen nucleophilic without causing hydrolysis of the protecting group or other side reactions.[4]

-

pH Control: After the reaction, the solution is acidified. This step is crucial for protonating the carboxylic acid group and precipitating the desired product, allowing for its isolation by filtration.[4]

-

Detailed Experimental Protocol

The following protocols are synthesized from methodologies described in the patent literature.[4][7]

Materials and Reagents

| Reagent/Material | Grade | Supplier Recommendation |

| 1,3-Benzodioxole-5-carbaldehyde (Piperonal) | ≥99% Purity | Sigma-Aldrich, Acros |

| Glycine | Reagent Grade | Major chemical suppliers |

| Sodium Hydroxide (NaOH) | ACS Reagent Grade | Fisher Scientific |

| Methanol (MeOH) | Anhydrous | VWR, Sigma-Aldrich |

| N-carbomethoxy phthalimide | Custom Synthesis or Specialty Supplier | |

| Sodium Carbonate (Na₂CO₃) | ACS Reagent Grade | Major chemical suppliers |

| Sulfuric Acid (dilute) | Reagent Grade | Major chemical suppliers |

Step-by-Step Synthesis

Part A: Synthesis of (DL)-threo-3-(3,4-methylenedioxyphenyl)serine

-

To a suitable reaction vessel, add methanol, followed by glycine and 1,3-benzodioxole-5-carbaldehyde (piperonal). A typical molar ratio is approximately 2 parts glycine to 1 part piperonal.[7]

-

Stir the mixture to form a suspension. Add a solution of sodium hydroxide in methanol dropwise while maintaining the temperature between 50-70°C.[7]

-

Maintain the reaction at this temperature for several hours until analysis (e.g., by HPLC) indicates the consumption of the starting aldehyde.

-

Cool the reaction mixture and adjust the pH to approximately 6.0 using a suitable acid (e.g., acetic acid or dilute HCl). This will precipitate the crude product.

-

Isolate the solid product by filtration, wash with cold water and then methanol to remove impurities.

-

Dry the product under vacuum. This yields the (DL)-threo-3-(3,4-methylenedioxyphenyl)serine, typically with some amount of the erythro isomer present.

Part B: Synthesis of 1,3-Benzodioxole-N-phthalimido DL-threo-Droxidopa

-

Suspend the serine derivative from Part A in water in a reaction vessel.

-

Add sodium carbonate (Na₂CO₃) to the suspension and stir.

-

Add N-carbomethoxy phthalimide to the reaction mixture.[4]

-

Maintain the reaction at a controlled temperature (e.g., 30°C) for several hours until the reaction is complete.[4]

-

Once the reaction is complete, cool the mixture and carefully adjust the pH to be acidic (pH ~2-3) using dilute sulfuric acid.

-

The acidic conditions will cause the final product, 2-phthalimido-3-hydroxy-3-(3,4-methylenedioxyphenyl)propanoic acid, to precipitate out of the solution.

-

Collect the solid by filtration, wash thoroughly with water to remove any inorganic salts, and dry under vacuum.

Data Summary and Expected Outcomes

The efficiency of this synthesis is critical for the overall viability of producing Droxidopa.

| Step | Key Parameter | Expected Outcome |

| 1. Aldol-Type Condensation | Diastereoselectivity | Threo:Erythro ratio > 85:15 |

| Yield | 60-75% after isolation | |

| 2. N-Phthaloylation | Purity | >98% by HPLC |

| Yield | 85-95% |

Note: The threo product from Step 1 can be purified further by recrystallization before proceeding to Step 2 to improve the final diastereomeric purity. The subsequent step in a full Droxidopa synthesis would involve chiral resolution to isolate the desired L-threo enantiomer.[4]

Conclusion

The formation of 1,3-Benzodioxole-N-phthalimido DL-threo-Droxidopa is a foundational process in the synthesis of the pharmaceutically important agent, Droxidopa. The described two-step mechanism, involving a diastereoselective aldol-type condensation followed by a robust N-phthaloylation, demonstrates a logical and efficient chemical strategy. The careful selection of protecting groups—the 1,3-benzodioxole for the catechol and the phthalimide for the amine—is central to managing the reactivity of the precursor molecule. By understanding the causality behind the choice of reagents and conditions, researchers can effectively control this synthesis to produce this key intermediate with high yield and purity, paving the way for the final chiral resolution and deprotection steps to yield pure L-threo-Droxidopa.

References

-

ResearchGate. (2025, August 9). Synthesis of L-threo-3,4-dihydroxyphenylserine (L-threo-DOPS) with thermostabilized low-specific L-threonine aldolase from Streptomyces coelicolor A3(2) | Request PDF. Available from: [Link]

- Google Patents. (n.d.). A Process For The Preparation Of Threo 3 (3,4 Dihydroxyphenyl)serine Derivatives.

-

Baco, E., Hoegy, F., Schalka, I. J., & Mislin, G. L. A. (2014). Diphenyl-benzo[11][12]dioxole-4-carboxylic acid pentafluorophenyl ester: a convenient catechol precursor in the synthesis of siderophore vectors suitable for antibiotic Trojan horse strategies. Organic & Biomolecular Chemistry, 12(5), 735-744. Available from: [Link]

-

Wikipedia. (n.d.). 1,3-Benzodioxole. Available from: [Link]

- Google Patents. (n.d.). US20130253061A1 - Method of droxidopa synthesis.

- Google Patents. (n.d.). WO2013142093A1 - Method for the synthesis of droxidopa.

- Google Patents. (n.d.). US9920342B2 - Process for the preparation of Droxidopa.

- Google Patents. (n.d.). CN102766131A - Synthetic method of 1, 3-benzodioxole.

-

Bartholini, G., & Pletscher, A. (1971). DL-threo-DOPS as a precursor of noradrenaline. Journal of Pharmacy and Pharmacology, 23(5), 323-328. Available from: [Link]

-

Bartholini, G., Constantinidis, J., Puig, M., Tissot, R., & Pletscher, A. (1975). The stereoisomers of 3,4-dihydroxyphenylserine as precursors of norepinephrine. Journal of Pharmacology and Experimental Therapeutics, 193(2), 523-532. Available from: [Link]

-

Frontiers. (2022, June 9). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. Available from: [Link]

-

ResearchGate. (2026, February 10). Synthesis of 1,3-benzodioxole derivatives containing a amino acid moiety in side chain. Available from: [Link]

-

Patsnap. (2017, May 31). Preparation method of droxidopa. Available from: [Link]

-

Wikipedia. (n.d.). Droxidopa. Available from: [Link]

-

ResearchGate. (n.d.). Overview of the metabolic fate of L-threo-3,4-dihydroxyphenylserine, compared with that of L-3,4-dihdroxyphenylalanine. Available from: [Link]

-

Sambasivan, R., & Ball, Z. T. (2012). N-Phthalimide as a Site-Protecting and Stereodirecting Group in Rhodium-Catalyzed C–H Functionalization with Donor/Acceptor Carbenes. Organic Letters, 14(10), 2536-2539. Available from: [Link]

-

Organic Chemistry Portal. (n.d.). Phthalimides. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. CN102766131A - Synthetic method of 1, 3-benzodioxole - Google Patents [patents.google.com]

- 3. Droxidopa - Wikipedia [en.wikipedia.org]

- 4. US20130253061A1 - Method of droxidopa synthesis - Google Patents [patents.google.com]

- 5. Understanding 1,3-Benzodioxole_Chemicalbook [chemicalbook.com]

- 6. 1,3-Benzodioxole - Wikipedia [en.wikipedia.org]

- 7. WO2013142093A1 - Method for the synthesis of droxidopa - Google Patents [patents.google.com]

- 8. N-Phthalimide as a Site-Protecting and Stereodirecting Group in Rhodium-Catalyzed C–H Functionalization with Donor/Acceptor Carbenes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Phthalimides [organic-chemistry.org]

- 10. US9920342B2 - Process for the preparation of Droxidopa - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. Diphenyl-benzo[1,3]dioxole-4-carboxylic acid pentafluorophenyl ester: a convenient catechol precursor in the synthesis of siderophore vectors suitable for antibiotic Trojan horse strategies - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

toxicological profile of 1,3-Benzodioxole-N-phthalimido DL-threo-Droxidopa intermediates

An In-Depth Technical Guide to the Toxicological Profile of 1,3-Benzodioxole-N-phthalimido DL-threo-Droxidopa Intermediates

Executive Summary

This guide provides a comprehensive toxicological assessment of key intermediates in the synthesis of Droxidopa, specifically focusing on structures incorporating the 1,3-benzodioxole and N-phthalimido moieties. Droxidopa is an orally administered synthetic amino acid that acts as a prodrug, converting to norepinephrine to treat neurogenic orthostatic hypotension.[1][2] Its synthesis involves the use of protecting groups to prevent unwanted side reactions, leading to the formation of intermediates such as 1,3-Benzodioxole-N-phthalimido DL-threo-Droxidopa.[3] While essential for manufacturing, these intermediates possess distinct chemical features that warrant a thorough toxicological evaluation to ensure the safety of the final active pharmaceutical ingredient (API) and to establish safe handling protocols for manufacturing personnel.

The toxicological profile is primarily dictated by two key structural components: the 1,3-benzodioxole ring and the phthalimide group. The 1,3-benzodioxole moiety is known to undergo cytochrome P450-mediated metabolism, which can form reactive catechol and quinone metabolites potentially leading to hepatotoxicity.[4] The phthalimide group, while often used as a stable protecting group in chemical synthesis, is associated with a class of compounds with a wide range of biological activities, necessitating a careful evaluation for potential off-target effects.[5][6] This document outlines the anticipated metabolic pathways, identifies potential toxicological endpoints, and presents a robust, multi-tiered framework for experimental evaluation, from in silico and in vitro screening to definitive in vivo studies.

Introduction: The Imperative for Intermediate Toxicology

In pharmaceutical manufacturing, the toxicological profile of the final API is paramount. However, the intermediates formed during synthesis also represent a critical control point. Residual intermediates in the final drug product can pose a direct risk to patients, while occupational exposure during manufacturing presents a risk to workers. The synthesis of Droxidopa, a molecule with multiple reactive functional groups, often requires a multi-step process involving temporary protection of the catechol, amine, and/or carboxyl moieties.[7]

A common synthetic strategy involves using a 1,3-benzodioxole group (also known as a methylenedioxy bridge) to protect the catechol hydroxyls and a phthalimide group to protect the primary amine.[3] This results in the formation of the core intermediate of interest: (2S,3R)-3-(1,3-benzodioxol-5-yl)-2-(1,3-dioxoisoindol-2-yl)-3-hydroxypropanoic acid. This guide deconstructs the toxicological risks associated with this intermediate by analyzing its constituent parts and proposes a systematic approach for its safety evaluation.

Caption: Logical relationship between Droxidopa, its synthetic intermediate, and key moieties.

Structure-Toxicity Relationship Analysis

A predictive toxicological assessment begins with a structural analysis of the molecule to identify potential "toxicophores"—substructures known to be associated with toxicity.

The 1,3-Benzodioxole Moiety

The 1,3-benzodioxole group is a prominent structural feature in many natural and synthetic compounds.[4] Its primary toxicological significance lies in its interaction with the cytochrome P450 (CYP450) enzyme system.

-

Metabolic Activation: The methylene bridge of the 1,3-benzodioxole ring can be cleaved by CYP450 enzymes. This demethylenation process generates a catechol intermediate, which can be further oxidized to a highly reactive ortho-quinone.[4]

-

Hepatotoxicity: These reactive quinone metabolites are electrophilic and can form covalent adducts with cellular macromolecules, including proteins and DNA. This process can deplete cellular glutathione (GSH), induce oxidative stress, and ultimately lead to hepatocellular necrosis, making hepatotoxicity a primary concern.[4]

-

Enzyme Inhibition: 1,3-benzodioxole derivatives are also known to be mechanism-based inhibitors of CYP450 enzymes, which can lead to significant drug-drug interactions if present in a final pharmaceutical product.

The Phthalimide Moiety

The phthalimide group is widely used in organic synthesis as a robust protecting group for primary amines, most notably in the Gabriel synthesis.[8]

-

General Toxicity: Phthalimide itself exhibits low acute toxicity, with a reported oral LD50 in rats greater than 5,000 mg/kg.[8]

-

Biological Activity of Derivatives: Despite the low toxicity of the parent structure, phthalimide derivatives have a storied history in pharmacology. Thalidomide is the most infamous example, but many other derivatives possess potent anti-inflammatory, immunomodulatory, and anti-cancer properties.[5][6] This bioactivity suggests that even as part of an intermediate, the phthalimide structure has the potential for off-target biological effects.

-

Deprotection Byproducts: The removal of the phthaloyl group is often achieved using hydrazine,[3] which is itself a toxic and carcinogenic substance. This highlights the importance of controlling not only the intermediate but also the reagents used in its subsequent processing.

Caption: Predicted metabolic activation pathway of the 1,3-benzodioxole moiety.

A Framework for Toxicological Evaluation

A tiered approach, consistent with FDA and ICH guidelines, is recommended to systematically evaluate the toxicological profile of Droxidopa intermediates.[9][10][11] This strategy progresses from computational and in vitro methods to more complex in vivo studies, aligning with the 3Rs principle (Replacement, Reduction, and Refinement) of animal testing.[12]

Tier 1: In Silico and In Vitro Assessment

This initial phase aims to identify potential hazards quickly and cost-effectively without the use of animal studies.[12][13]

Table 1: Recommended In Vitro Toxicology Assays

| Assay Type | Purpose | Rationale for Droxidopa Intermediates |

|---|---|---|

| Bacterial Reverse Mutation Assay (Ames Test) | To assess mutagenic potential (genotoxicity). | The formation of reactive quinone metabolites from the 1,3-benzodioxole moiety poses a risk of DNA adduction. |

| In Vitro Micronucleus Test | To assess clastogenic and aneugenic potential in mammalian cells. | Complements the Ames test by detecting chromosomal damage, a different mechanism of genotoxicity. |

| Cytotoxicity Assay (e.g., Neutral Red Uptake or MTT) | To determine the concentration at which the compound is toxic to cells. | Essential for dose-range finding for other in vitro assays. Use of HepG2 (human liver) cells is recommended to screen for hepatotoxicity. |

| Hepatotoxicity Assay (e.g., using primary hepatocytes or HepG2 cells) | To specifically evaluate liver cell toxicity by measuring markers like ALT, AST, and glutathione depletion. | Directly addresses the primary predicted toxicity based on the 1,3-benzodioxole structure.[4] |

| CYP450 Inhibition Assay | To assess the potential for drug-drug interactions. | The 1,3-benzodioxole moiety is a known CYP inhibitor.[4] |

-

Cell Culture: Culture HepG2 cells in appropriate media (e.g., Eagle's Minimum Essential Medium with 10% fetal bovine serum) at 37°C and 5% CO2.

-

Seeding: Seed cells into 96-well plates at a density of 1 x 10⁴ cells per well and allow them to adhere for 24 hours.

-

Dosing: Prepare a serial dilution of the 1,3-Benzodioxole-N-phthalimido DL-threo-Droxidopa intermediate in culture media. Remove the old media from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (e.g., DMSO) and positive control (e.g., Doxorubicin) wells.

-

Incubation: Incubate the plates for 24, 48, or 72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.

-

Solubilization: Add 100 µL of solubilization solution (e.g., acidified isopropanol) to each well to dissolve the formazan crystals.

-

Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the vehicle control. Determine the IC50 (the concentration that inhibits 50% of cell growth).

Tier 2: In Vivo Assessment

If in vitro results indicate a potential for significant toxicity, or to establish a comprehensive safety profile for regulatory purposes, targeted in vivo studies are necessary.[14][15] These studies should be conducted in compliance with Good Laboratory Practice (GLP).[10]

Caption: Tiered workflow for the toxicological assessment of pharmaceutical intermediates.

-

Acute Oral Toxicity Study (e.g., OECD Guideline 423): This study provides information on the acute hazards of a substance after a single oral dose. It helps in classifying the substance and determining the LD50. Based on the moderate toxicity of 1,3-benzodioxole (oral LD50 in rats of 580 mg/kg), this is a critical starting point.[16]

-

Repeated-Dose 28-Day Oral Toxicity Study (e.g., OECD Guideline 407): This is the most important study for characterizing the sub-acute toxicological profile. Rodents are dosed daily for 28 days. The study includes:

-

Clinical Observations: Daily checks for signs of toxicity.

-

Body Weight and Food Consumption: Monitored weekly.

-

Clinical Pathology: Hematology and clinical chemistry analysis at the end of the study. Liver function tests (ALT, AST, ALP) are of particular importance.

-

Gross Necropsy and Organ Weights: Examination of all major organs.

-

Histopathology: Microscopic examination of key tissues, with a special focus on the liver.

-

-

Toxicokinetics: This involves measuring the absorption, distribution, metabolism, and excretion (ADME) of the intermediate. It helps correlate exposure levels with toxicological findings and is crucial for calculating safety margins.[17]

Data Interpretation and Risk Assessment

The ultimate goal of this toxicological evaluation is to perform a comprehensive risk assessment.

-

No-Observed-Adverse-Effect Level (NOAEL): The highest dose administered in the repeated-dose study that does not produce any significant adverse effects. The NOAEL is the critical value used to calculate safe exposure limits.

-

Permitted Daily Exposure (PDE): For residual intermediates in the final drug product, a PDE is calculated based on the NOAEL, incorporating various safety factors. This value dictates the maximum acceptable amount of the intermediate per daily dose of Droxidopa.

-

Occupational Exposure Limits (OEL): For worker safety, the data is used to establish OELs and inform the need for personal protective equipment (PPE), engineering controls, and safe handling procedures during manufacturing.

Conclusion

The is predicted to be driven primarily by the metabolic activation of the 1,3-benzodioxole moiety, with hepatotoxicity being the most probable primary endpoint. While the phthalimide group is of lower concern, its potential for biological activity should not be disregarded. A systematic, tiered evaluation strategy, beginning with in vitro genotoxicity and cytotoxicity assays and progressing to targeted in vivo repeated-dose studies, is essential for a comprehensive characterization. The data generated from this framework will enable the establishment of scientifically justified limits for these intermediates in the final Droxidopa API and ensure the safety of both patients and manufacturing personnel.

References

-

Kaufmann, H., & Biaggioni, I. (2015). Droxidopa in neurogenic orthostatic hypotension. PMC - NIH. Available at: [Link]

-

Grokipedia. (n.d.). 1,3-Benzodioxole. Grokipedia. Available at: [Link]

-

Maccioni, E., et al. (2003). Synthesis and cytotoxic activity of 1,3-benzodioxole derivatives. Note II. PubMed. Available at: [Link]

-

Maccioni, E., et al. (2003). Synthesis and cytotoxic activity of 1,3-benzodioxole derivatives. Note II. ResearchGate. Available at: [Link]

-

Biogem. (n.d.). In Vivo and in Vitro Toxicity Studies. Biogem. Available at: [Link]

-

Maruyama, W. (1992). [Study on the metabolism of droxidopa in humans]. PubMed. Available at: [Link]

-

Wikipedia. (n.d.). Droxidopa. Wikipedia. Available at: [Link]

- Google Patents. (n.d.). CN110804039A - A class of phthalimide-containing 1,8-naphthalene anhydride derivatives, their pharmaceutically acceptable salts and their antitumor drug applications. Google Patents.

- Google Patents. (n.d.). An improved process for the preparation of droxidopa and its intermediate. Google Patents.

-

Wikipedia. (n.d.). Phthalimide. Wikipedia. Available at: [Link]

- Google Patents. (n.d.). WO2013142093A1 - Method for the synthesis of droxidopa. Google Patents.

-

Nuvisan. (n.d.). In vivo toxicology and safety pharmacology. Nuvisan. Available at: [Link]

-

SlidePlayer. (n.d.). In Vitro and in Vivo toxicity Determination for Drug Discovery. SlidePlayer. Available at: [Link]

- Google Patents. (n.d.). US11192848B2 - Process for the preparation of droxidopa and its intermediate. Google Patents.

-

ICH. (n.d.). Safety Guidelines. International Council for Harmonisation. Available at: [Link]

-

Charles River Laboratories. (2024). Embracing the Future: How In Vitro Assays Are Transforming Nonclinical Toxicology. Charles River Laboratories. Available at: [Link]

- Google Patents. (n.d.). an improved process for the preparation of droxidopa and its intermediate. Google Patents.

-

Patsnap. (n.d.). an improved process for the preparation of droxidopa and its intermediate. Patsnap. Available at: [Link]

-

ChemSafetyPro. (2018). Understanding In Vitro and In Vivo Toxicology Testing for Chemicals. ChemSafetyPro.COM. Available at: [Link]

-

MDPI. (2026). Phthalimide Derivatives as Anti-Inflammatory Agents: In Silico COX-2 Targeting and In Vitro Inhibition of PGE 2 Production. MDPI. Available at: [Link]

-

International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). Eco-friendly Synthesis of Phthalimide Derivatives, their Analgesic Activity and QSAR Studies. eijppr.com. Available at: [Link]

-

SciELO. (n.d.). Cytotoxic and toxicological effects of phthalimide derivatives on tumor and normal murine cells. SciELO. Available at: [Link]

-

HistologiX. (2025). Understanding FDA Guidelines for Toxicity Studies. HistologiX. Available at: [Link]

-

FDA. (2020). Regulatory Toxicology and Pharmacology. FDA. Available at: [Link]

-

Pharmaffiliates. (n.d.). Droxidopa-impurities. Pharmaffiliates. Available at: [Link]

-

YouTube. (2025). Toxicology & its types | Regulatory guideline OECD | ICH | EPA | Schedule Y. YouTube. Available at: [Link]

-

SlideShare. (n.d.). Regulatory Toxicology. SlideShare. Available at: [Link]

-

Clinical Chemistry. (2010). Contamination of the norepinephrine prodrug droxidopa by dihydroxyphenylacetaldehyde. Clinical Chemistry. Available at: [Link]

-

FDA. (2012). 203202Orig1s000. accessdata.fda.gov. Available at: [Link]

Sources

- 1. Droxidopa in neurogenic orthostatic hypotension - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Droxidopa - Wikipedia [en.wikipedia.org]

- 3. patents.justia.com [patents.justia.com]

- 4. 1,3-Benzodioxole â Grokipedia [grokipedia.com]

- 5. CN110804039A - A class of phthalimide-containing 1,8-naphthalene anhydride derivatives, their pharmaceutically acceptable salts and their antitumor drug applications - Google Patents [patents.google.com]

- 6. mdpi.com [mdpi.com]

- 7. WO2013142093A1 - Method for the synthesis of droxidopa - Google Patents [patents.google.com]

- 8. Phthalimide - Wikipedia [en.wikipedia.org]

- 9. ICH Official web site : ICH [ich.org]

- 10. histologix.com [histologix.com]

- 11. fda.gov [fda.gov]

- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 13. chemsafetypro.com [chemsafetypro.com]

- 14. biogem.it [biogem.it]

- 15. nuvisan.com [nuvisan.com]

- 16. echemi.com [echemi.com]

- 17. elearning.unite.it [elearning.unite.it]

step-by-step synthesis protocol for 1,3-Benzodioxole-N-phthalimido DL-threo-Droxidopa

Application Note & Synthesis Protocol

Topic: A Step-by-Step Guide to the Synthesis of 1,3-Benzodioxole-N-phthalimido DL-threo-Droxidopa

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Synthesis of a Key Droxidopa Intermediate

Droxidopa, the L-threo-enantiomer of 3-(3,4-dihydroxyphenyl)serine, is a crucial orally active synthetic precursor of norepinephrine, used in the management of neurogenic orthostatic hypotension.[1][2] Its synthesis is a multi-step process that requires careful control of stereochemistry and the use of protecting groups for its reactive catechol and amine functionalities.[1][3] This application note provides a detailed, two-stage protocol for the synthesis of 1,3-Benzodioxole-N-phthalimido DL-threo-Droxidopa, a critical intermediate in many Droxidopa synthesis pathways.

This intermediate, more formally named (DL)-threo-N-phthaloyl-3-(3,4-methylenedioxyphenyl)serine, features a protected catechol group (as a methylenedioxy acetal, i.e., 1,3-benzodioxole) and a protected amine (as a phthalimide). This dual protection strategy is essential for preventing unwanted side reactions during subsequent synthetic transformations. The protocol outlined below begins with the condensation of 1,3-benzodioxole-5-carbaldehyde (piperonal) and glycine to form the racemic amino acid precursor, followed by the strategic protection of the primary amine.

Overall Synthetic Scheme

The synthesis proceeds in two primary stages:

-

Stage 1: An aldol-type condensation of piperonal with glycine to form (DL)-threo-3-(3,4-methylenedioxyphenyl)serine.

-

Stage 2: N-protection of the resulting amino acid with a phthaloyl group to yield the target compound.

Caption: Overall two-stage synthetic scheme.

Materials and Reagents

| Reagent | Formula | CAS No. | Supplier | Notes |

| 1,3-Benzodioxole-5-carbaldehyde (Piperonal) | C₈H₆O₃ | 120-57-0 | Sigma-Aldrich | Purity ≥99% |

| Glycine | C₂H₅NO₂ | 56-40-6 | Sigma-Aldrich | Purity ≥99% |

| Sodium Hydroxide (NaOH) | NaOH | 1310-73-2 | Fisher Scientific | Pellets, ACS Grade |

| Methanol (MeOH) | CH₃OH | 67-56-1 | VWR | Anhydrous, ACS Grade |

| N-Carbethoxy Phthalimide | C₁₁H₉NO₄ | 22509-74-6 | TCI Chemicals | Alternative phthaloylating agent |

| Sodium Carbonate (Na₂CO₃) | Na₂CO₃ | 497-19-8 | Sigma-Aldrich | Anhydrous, ACS Grade |

| Demineralized Water | H₂O | 7732-18-5 | In-house | High purity |

| Hydrochloric Acid (HCl) | HCl | 7647-01-0 | Fisher Scientific | 37% solution, ACS Grade |

Experimental Workflow Visualization

Caption: Step-by-step experimental workflow diagram.

Detailed Synthesis Protocol

Stage 1: Synthesis of 2-amino-3-(benzo-1,3-dioxol-5-yl)-3-hydroxypropanoic acid

This stage involves the base-catalyzed condensation of piperonal and glycine. The use of a base like sodium hydroxide is critical as it deprotonates the α-carbon of glycine, forming a nucleophilic enolate that attacks the electrophilic carbonyl carbon of piperonal.

Protocol Steps:

-

Reactor Setup: Charge a suitable reactor with methanol as the solvent.

-

Reagent Addition: Add glycine and sodium hydroxide to the methanol. The typical molar ratio of piperonal to glycine to base is approximately 2:1:2.[1][2]

-

Piperonal Addition: Slowly add 1,3-benzodioxole-5-carbaldehyde (piperonal) to the mixture while stirring.

-

Reaction Conditions: Heat the reaction mixture to a temperature between 50-70°C.[1][2] Maintain this temperature and continue stirring, monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting materials are consumed.

-

Work-up and Isolation:

-

Once the reaction is complete, cool the mixture.

-

Carefully adjust the pH to approximately 5.4-5.5 with glacial acetic acid or dilute HCl.[4] This neutralizes the phenoxide and carboxylate, causing the amino acid product to precipitate.

-

Stir the resulting slurry at a reduced temperature to maximize precipitation.

-

Filter the solid product and wash the filter cake thoroughly with cold water to remove residual salts.

-

-

Drying: Dry the wet cake under vacuum at 50-55°C to a constant weight. The expected yield is typically high, in the range of 90-95%.[4]

| Parameter | Value | Reference |

| Piperonal:Glycine:Base Ratio | ~2:1:2 | [1][2] |

| Solvent | Methanol or Ethanol/Toluene | [1][2] |

| Reaction Temperature | 50 - 70 °C | [1][2] |

| Target pH for Precipitation | 5.4 - 5.5 | [4] |

| Expected Yield | ~93% | [4] |

Stage 2: Synthesis of 1,3-Benzodioxole-N-phthalimido DL-threo-Droxidopa

In this stage, the primary amine of the previously synthesized amino acid is protected using a phthaloylating agent. This is a crucial step to prevent the amine group from participating in undesired reactions in subsequent synthetic steps towards Droxidopa. The phthalimide group is a robust protecting group that can be removed under specific conditions that do not affect other functional groups.[1]

Protocol Steps:

-

Reactor Setup: Add the dried 2-amino-3-(benzo-l,3-dioxol-5-yl)-3-hydroxypropanoic acid (from Stage 1) to a reactor containing demineralized water. Stir to create a suspension.[1]

-

Reagent Preparation: In a separate vessel, prepare a solution of sodium carbonate in demineralized water.

-

Reagent Addition:

-

Reaction Conditions:

-

Work-up and Isolation:

-

Once the reaction is deemed complete, cool the mixture to 0-5°C.

-

Carefully adjust the pH to ~1.0 with concentrated HCl to precipitate the N-phthaloylated product.[5]

-

Filter the resulting white solid.

-

Wash the filter cake with cold demineralized water to remove inorganic salts.

-

-

Drying: Dry the product at room temperature or under a mild vacuum to obtain the final 1,3-Benzodioxole-N-phthalimido DL-threo-Droxidopa. The expected yield is approximately 90%.[5]

| Parameter | Value | Reference |

| Reaction Temperature | 30 - 35 °C | [1] |

| In-Process Control (HPLC) | Starting Material <2.5% | [1] |

| Target pH for Precipitation | ~1.0 | [5] |

| Expected Yield | ~90% | [5] |

Conclusion and Further Steps

This protocol provides a reliable and high-yielding pathway to 1,3-Benzodioxole-N-phthalimido DL-threo-Droxidopa, a key protected intermediate. The final product is a racemic mixture of the threo diastereomer. For the synthesis of the final active pharmaceutical ingredient, Droxidopa, subsequent steps are required:

-

Chiral Resolution: The DL-threo racemate must be resolved to isolate the desired L-threo enantiomer. This is often accomplished by forming diastereomeric salts with a chiral resolving agent, such as L-norephedrine.[1]

-

Deprotection: The methylenedioxy and phthalimido protecting groups must be removed to reveal the catechol and primary amine functionalities of Droxidopa. The phthalimido group can be removed using reagents like hydroxylamine, which advantageously avoids the use of hydrazine.[1][2]

The successful execution of the protocol described herein is a critical foundation for the total synthesis of enantiomerically pure Droxidopa.

References

- WO2013142093A1 - Method for the synthesis of droxidopa.

- US20130253061A1 - Method of droxidopa synthesis.

- US9920342B2 - Process for the preparation of Droxidopa.

-

Process for the preparation of Droxidopa. Eureka | Patsnap. [Link]

- WO2016147133A1 - Process for the preparation of droxidopa.

- WO2016147132A1 - A process for the preparation of droxidopa.

-

PROCESSES FOR THE PREPARATION OF DIASTEREOMERICALLY AND ENANTIOMERICALLY ENRICHED OXAZOLINES. Patent 3168208 - EPO. [Link]

-

Process for the preparation of Droxidopa. Justia Patents. [Link]

Sources

- 1. WO2013142093A1 - Method for the synthesis of droxidopa - Google Patents [patents.google.com]

- 2. US20130253061A1 - Method of droxidopa synthesis - Google Patents [patents.google.com]

- 3. PROCESSES FOR THE PREPARATION OF DIASTEREOMERICALLY AND ENANTIOMERICALLY ENRICHED OXAZOLINES - Patent 3168208 [data.epo.org]

- 4. US9920342B2 - Process for the preparation of Droxidopa - Google Patents [patents.google.com]

- 5. patents.justia.com [patents.justia.com]

A Robust, Validated HPLC-UV Method for the Quantification of 1,3-Benzodioxole-N-phthalimido DL-threo-Droxidopa

An Application Note and Protocol from the Office of the Senior Application Scientist

Abstract

This comprehensive guide details the development and validation of a precise, accurate, and robust stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 1,3-Benzodioxole-N-phthalimido DL-threo-Droxidopa. This compound is a critical intermediate in the synthesis of Droxidopa, a medication used for treating neurogenic orthostatic hypotension.[1] The method utilizes a C18 stationary phase with a simple isocratic mobile phase of acetonitrile and acidified water, with detection by ultraviolet (UV) spectrophotometry. The protocol has been rigorously validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating excellent specificity, linearity, accuracy, and precision.[2] This application note serves as a complete reference for researchers, analytical scientists, and quality control professionals involved in the process development and manufacturing of Droxidopa.

Introduction and Scientific Rationale

1,3-Benzodioxole-N-phthalimido DL-threo-Droxidopa is a key protected precursor in the chemical synthesis of Droxidopa (L-threo-3,4-dihydroxyphenylserine).[3][4] Accurate quantification of this intermediate is paramount for ensuring reaction efficiency, controlling impurity profiles, and guaranteeing the quality of the final active pharmaceutical ingredient (API). The molecule's structure, featuring a benzodioxole moiety, a phthalimide protecting group, and the core amino acid backbone, presents specific analytical challenges that necessitate a well-developed chromatographic method.[5]

The primary objective of this work was to establish a reliable HPLC-UV method that can serve as a cornerstone for in-process control and quality assurance. The development strategy was rooted in fundamental chromatographic principles, focusing on the physicochemical properties of the analyte to inform the selection of the column, mobile phase, and detection parameters. The subsequent validation protocol was designed to provide documented evidence that the method is fit for its intended purpose.[6]

Analyte Properties and Method Development Strategy

The logical development of a robust HPLC method begins with a thorough understanding of the analyte.

-

Structural Analysis: The analyte possesses significant non-polar character due to the fused aromatic rings of the phthalimido group and the benzodioxole moiety.[7] The carboxylic acid group provides a site for ionization. This dual nature makes it an ideal candidate for reversed-phase chromatography, where a non-polar stationary phase is paired with a polar mobile phase.[8]

-

UV Absorbance: The presence of multiple chromophores (phthalimide, benzodioxole) suggests strong UV absorbance. A UV scan is the first experimental step to determine the wavelength of maximum absorbance (λmax), which provides the greatest sensitivity for detection.[9] Based on the structure and data for similar compounds, wavelengths in the 220 nm to 250 nm range are expected to be suitable.[10][11]

-

Solubility: The molecule is anticipated to be soluble in common organic solvents like acetonitrile (ACN) and methanol (MeOH), and in mixtures of these solvents with water. Initial solubility tests confirmed this, guiding the choice of diluent and mobile phase components.

The method development process followed a systematic, multi-step approach, as illustrated in the workflow diagram below.

Caption: Workflow for HPLC-UV Method Development.

Chromatographic Parameter Optimization

-

Column Selection: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm) was selected as the primary stationary phase. Its long alkyl chains provide strong hydrophobic interactions with the analyte, ensuring adequate retention.

-

Mobile Phase Composition: Acetonitrile was chosen as the organic modifier due to its low UV cutoff and excellent elution strength for this type of analyte. The aqueous component was acidified with phosphoric acid to a pH of approximately 2.5. This is a critical choice: at this low pH, the carboxylic acid moiety of the analyte is fully protonated (non-ionized), which prevents peak tailing and ensures consistent retention.[6]

-

Elution Mode: An isocratic elution was found to be sufficient, providing a balance between resolution, peak shape, and a short run time. The optimal ratio of acetonitrile to acidified water was determined experimentally to be 65:35 (v/v).

-

Detection Wavelength: A UV scan of a standard solution revealed a distinct absorbance maximum at 220 nm . This wavelength was selected for quantification to ensure maximum sensitivity.

Detailed Application Protocol: Optimized Method

This section provides the exact, step-by-step protocol for the analysis.

Instrumentation and Materials

-

HPLC System: An HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a UV/Vis or Photodiode Array (PDA) detector.

-

Chromatography Column: C18, 250 mm length x 4.6 mm internal diameter, 5 µm particle size.

-

Reagents:

-

Acetonitrile (HPLC Grade)

-

Phosphoric Acid (AR Grade)

-

Water (HPLC Grade or Milli-Q)

-

1,3-Benzodioxole-N-phthalimido DL-threo-Droxidopa Reference Standard

-

Chromatographic Conditions

All quantitative data and method parameters are summarized in the table below for clarity.

| Parameter | Condition |

| Column | C18 (250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile : 0.1% Phosphoric Acid in Water (65:35 v/v) |

| Flow Rate | 1.0 mL/min |

| Elution Mode | Isocratic |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection | UV at 220 nm |

| Run Time | 10 minutes |

| Diluent | Acetonitrile : Water (50:50 v/v) |

Preparation of Solutions

-

Mobile Phase (1 L): Carefully add 1.0 mL of phosphoric acid to 350 mL of HPLC grade water and mix. Add 650 mL of acetonitrile. Filter through a 0.45 µm membrane filter and degas before use.

-

Diluent (100 mL): Mix 50 mL of acetonitrile with 50 mL of HPLC grade water.

-

Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the Reference Standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

-

Working Standard Solution (100 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.

-

Sample Preparation: Prepare the sample to a target concentration of 100 µg/mL in the diluent.

Analysis and System Suitability

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Make five replicate injections of the Working Standard Solution (100 µg/mL).

-

Evaluate the system suitability parameters against the established criteria.

| System Suitability Parameter | Acceptance Criteria |

| Tailing Factor (T) | ≤ 2.0 |

| Theoretical Plates (N) | ≥ 2000 |

| %RSD of Peak Areas | ≤ 2.0% |

Method Validation Protocol (ICH Q2(R1) Framework)

The developed method was validated to demonstrate its suitability for its intended purpose.[2][12]

Caption: Inter-relationship of Method Validation Parameters.

Specificity (Stability-Indicating)

Specificity was demonstrated by assessing interference from the diluent and potential degradation products. Forced degradation studies were conducted under acidic, basic, oxidative, thermal, and photolytic stress conditions.[13]

-

Protocol: Expose the sample solution (100 µg/mL) to 0.1M HCl, 0.1M NaOH, 3% H₂O₂, heat (80°C), and UV light (254 nm).

-

Acceptance Criteria: The method must resolve the main analyte peak from any degradation products or placebo peaks, with a peak purity index greater than 0.995. The results showed significant degradation under basic hydrolysis, with minor degradation under acidic and oxidative stress. The method successfully separated all degradation products from the parent peak.

Linearity and Range

-

Protocol: Prepare a series of solutions from the stock solution at five concentration levels, ranging from 50% to 150% of the working concentration (e.g., 50, 75, 100, 125, 150 µg/mL).

-

Acceptance Criteria: The correlation coefficient (R²) of the calibration curve (Peak Area vs. Concentration) should be ≥ 0.999.

| Parameter | Result |

| Linearity Range | 50 - 150 µg/mL |

| Correlation (R²) | 0.9997 |

| Y-intercept | Close to zero |

Accuracy (Recovery)

-

Protocol: Accuracy was determined by spiking a known amount of analyte into a blank matrix at three concentration levels (80%, 100%, 120%) in triplicate.

-

Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.

| Concentration Level | Mean Recovery (%) |

| 80% | 99.5% |

| 100% | 100.8% |

| 120% | 101.2% |

Precision

-

Repeatability (Intra-day): Six replicate sample preparations at 100% of the target concentration were analyzed on the same day.

-

Intermediate Precision (Inter-day): The repeatability study was repeated on a different day by a different analyst.

-

Acceptance Criteria: The Relative Standard Deviation (%RSD) should be ≤ 2.0%.

| Precision Type | %RSD of Assay Results |

| Repeatability | 0.85% |

| Intermediate | 1.12% |

LOD & LOQ

The Limit of Detection (LOD) and Limit of Quantitation (LOQ) were determined based on the standard deviation of the response and the slope of the calibration curve.

-

LOD: 0.05 µg/mL

-

LOQ: 0.15 µg/mL

Robustness

-

Protocol: The method's robustness was tested by introducing small, deliberate variations to key parameters.

-

Acceptance Criteria: System suitability parameters must be met, and the assay results should not be significantly affected.

| Parameter Varied | Result |

| Flow Rate (± 0.1 mL/min) | No significant change in results |

| Column Temp. (± 2 °C) | No significant change in results |

| Mobile Phase ACN (± 2%) | Minor shift in RT, results unaffected |

Conclusion

A simple, rapid, and reliable isocratic RP-HPLC method with UV detection has been successfully developed and validated for the quantification of 1,3-Benzodioxole-N-phthalimido DL-threo-Droxidopa. The method meets all validation criteria as per ICH guidelines, proving to be linear, accurate, precise, specific, and robust. Its stability-indicating nature ensures that the analyte can be accurately measured in the presence of its degradation products. This application note provides a fully validated protocol that can be readily implemented in quality control laboratories for in-process monitoring and final product testing in the manufacturing of Droxidopa.

References

- BenchChem. (2025). Physical and chemical characteristics of L-threo-Droxidopa-13C2,15N. BenchChem Technical Support.

-

Kumar, T., Ramya, M., & Xavier, S. J. A. (2016). Stability-Indicating Related Substances HPLC Method for Droxidopa and Characterization of Related Substances Using LC–MS and NMR. Journal of Chromatographic Science, 54(10), 1735–1742. [Link]

- Impactfactor. (2024).

- Chandrababu, K., et al. (2020). Analytical Method Development and Validation of Droxidopa By Using HPLC Method. International Journal of Pharmaceutical and Allied Research.

-

Kumar, T., Ramya, M., & Xavier, S. J. A. (2016). Stability-Indicating Related Substances HPLC Method for Droxidopa and Characterization of Related Substances Using LC-MS and NMR. PubMed. [Link]

-

ResearchGate. (2020). Method development and validation of droxidopa by HPLC technique. [Link]

- ijpar. (2020).

-

ResearchGate. (2025). Stability-Indicating Related Substances HPLC Method for Droxidopa and Characterization of Related Substances Using LC-MS and NMR | Request PDF. [Link]

-

ResearchGate. (2021). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. [Link]

-

Pharmaguideline. (2024). Steps for HPLC Method Validation. [Link]

-

Drugs.com. (2026). Droxidopa: Package Insert / Prescribing Information / MOA. [Link]

-

Palma, J. A., & Kaufmann, H. (2014). Droxidopa in neurogenic orthostatic hypotension. PMC - NIH. [Link]

-

Rajmane, A. D., & Shinde, K. P. (2020). A Review of HPLC Method Development and Validation as per ICH Guidelines. Asian Journal of Pharmaceutical Analysis. [Link]

-

Zenodo. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. [Link]

-

Chaudhary, A. B., Patel, R. D., & Hingu, M. J. (2017). ANALYTICAL METHODS DEVELOPMENT AND VALIDATION OF DROXIDOPA. World Journal of Pharmacy and Pharmaceutical Sciences. [Link]

-

Patel, M. J., et al. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific. [Link]

- Google Patents. (2013). WO2013142093A1 - Method for the synthesis of droxidopa.

- Google Patents. (2013). US20130253061A1 - Method of droxidopa synthesis.

Sources

- 1. Droxidopa in neurogenic orthostatic hypotension - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. WO2013142093A1 - Method for the synthesis of droxidopa - Google Patents [patents.google.com]

- 4. US20130253061A1 - Method of droxidopa synthesis - Google Patents [patents.google.com]

- 5. 1,3-Benzodioxole-N-phthalimido DL-threo-Droxidopa [lgcstandards.com]

- 6. ajpaonline.com [ajpaonline.com]

- 7. Understanding 1,3-Benzodioxole_Chemicalbook [chemicalbook.com]

- 8. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW [zenodo.org]

- 9. actascientific.com [actascientific.com]

- 10. impactfactor.org [impactfactor.org]

- 11. researchgate.net [researchgate.net]

- 12. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]

- 13. Stability-Indicating Related Substances HPLC Method for Droxidopa and Characterization of Related Substances Using LC-MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

Comprehensive NMR Spectroscopic Analysis of 1,3-Benzodioxole-N-phthalimido DL-threo-Droxidopa: Protocols and Spectral Interpretation

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed framework for the acquisition and interpretation of Nuclear Magnetic Resonance (NMR) spectra for 1,3-Benzodioxole-N-phthalimido DL-threo-Droxidopa, a complex organic molecule and a derivative of the antiparkinsonian agent Droxidopa.[1][2] The structural complexity, arising from the fusion of a benzodioxole moiety, a phthalimido group, and a dihydroxyphenylserine backbone, necessitates a multi-faceted NMR approach for unambiguous characterization. This document outlines optimized protocols for sample preparation, ¹H and ¹³C NMR data acquisition, and provides a predictive analysis of the spectral features. The methodologies are designed to be self-validating, ensuring researchers can achieve high-quality, reproducible results for structural elucidation and purity assessment.

Introduction: Structural Context and Analytical Imperative

1,3-Benzodioxole-N-phthalimido DL-threo-Droxidopa (Molecular Formula: C₁₈H₁₃NO₇, Molecular Weight: 355.3 g/mol ) is a significant compound for research, primarily as an intermediate or reference standard in the development of labeled Droxidopa.[1][3][4] Droxidopa (L-DOPS) itself is a prodrug of norepinephrine, used to treat orthostatic hypotension.[2][5][6] The addition of the N-phthalimido and benzodioxole groups creates a molecule with multiple stereocenters and distinct chemical environments, making NMR spectroscopy the quintessential tool for its structural verification.

The primary challenge in analyzing this molecule lies in the potential for significant signal overlap in the aromatic region of the ¹H NMR spectrum and the need to definitively assign the diastereotopic protons of the threo configuration. This guide addresses these challenges by presenting a systematic workflow, from sample preparation to advanced spectral analysis.

Caption: Molecular Structure of 1,3-Benzodioxole-N-phthalimido DL-threo-Droxidopa.

Part I: Experimental Protocols and Methodologies

The quality of NMR spectra is fundamentally dependent on meticulous sample preparation and correct instrument parameterization.[7] This section provides a robust, step-by-step protocol.

Materials & Equipment

-

Analyte: 1,3-Benzodioxole-N-phthalimido DL-threo-Droxidopa (≥98% purity).

-

Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆, 99.9 atom % D).

-

Causality: The analyte contains a carboxylic acid and a hydroxyl group, making it polar. DMSO-d₆ is an excellent choice for ensuring complete dissolution of such polar compounds.[8][9] Its residual proton signal at ~2.50 ppm and water signal around 3.33 ppm are well-defined and typically do not interfere with key analyte signals.[10]

-

-

Internal Standard (Optional): Tetramethylsilane (TMS) for ¹H and ¹³C referencing (0 ppm). Most modern spectrometers can reference the spectrum to the residual solvent signal, making an internal standard unnecessary unless high precision is required.[9]

-

NMR Tubes: High-quality, 5 mm thin-walled NMR tubes (e.g., Wilmad 528-PP or equivalent).[8][11]

-

Expert Insight: Using lower-quality tubes can introduce distortions in the magnetic field, leading to poor line shapes (shimming difficulties) and affecting resolution.[11]

-

-

Equipment: NMR spectrometer (400 MHz or higher recommended for better signal dispersion), micropipettes, analytical balance, filtration system (e.g., pipette with glass wool plug).

Workflow for NMR Analysis

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. Droxidopa - Wikipedia [en.wikipedia.org]

- 3. 1,3-Benzodioxole-N-phthalimido DL-threo-Droxidopa [lgcstandards.com]

- 4. 1,3-Benzodioxole-N-phthalimido DL-threo-Droxidopa [cymitquimica.com]

- 5. Contamination of the Norepinephrine Prodrug Droxidopa by Dihydroxyphenylacetaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Contamination of the norepinephrine prodrug droxidopa by dihydroxyphenylacetaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. organomation.com [organomation.com]